

# SGR-1505: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of **SGR-1505**, a potent and selective oral allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). **SGR-1505** targets a key node in the NF-κB signaling pathway, demonstrating significant therapeutic potential in preclinical models of B-cell malignancies.

### **Overview and Mechanism of Action**

SGR-1505 is an investigational small molecule that allosterically inhibits the protease activity of MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which functions downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK). [1][2] In certain B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive activation of the NF-kB pathway is a primary driver of tumor cell proliferation and survival.[1][2] By inhibiting MALT1, SGR-1505 effectively blocks this signaling cascade, leading to anti-proliferative effects and tumor regression in sensitive models.[1][3]

### **Signaling Pathway**

The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the mechanism of inhibition by **SGR-1505**.





Click to download full resolution via product page

Figure 1: SGR-1505 Mechanism of Action in the NF-kB Pathway.



# Recommended Dosage for In Vivo Xenograft Studies

Preclinical evaluation of **SGR-1505** in mouse xenograft models of ABC-DLBCL has demonstrated dose-dependent anti-tumor efficacy. The compound is orally bioavailable and has shown favorable pharmacokinetic properties in multiple species.

Efficacy Data in ABC-DLBCL Cell Line-Derived Xenograft

(CDX) Models

| Model                   | Compound | Dose (mg/kg) | Dosing<br>Schedule                  | Result                                 |
|-------------------------|----------|--------------|-------------------------------------|----------------------------------------|
| OCI-LY10                | SGR-1505 | 10           | Oral, QD                            | Tumor Growth Inhibition                |
| SGR-1505                | 30       | Oral, QD     | Stronger Tumor<br>Growth Inhibition |                                        |
| SGR-1505                | 100      | Oral, QD     | Tumor<br>Regression                 |                                        |
| TMD8                    | SGR-1505 | 30           | Oral, QD                            | Significant Tumor<br>Growth Inhibition |
| Ibrutinib               | 10       | Oral, QD     | Moderate Tumor<br>Growth Inhibition |                                        |
| SGR-1505 +<br>Ibrutinib | 30 + 10  | Oral, QD     | Synergistic Anti-<br>Tumor Activity | -                                      |

Data synthesized from preclinical posters and publications.

### Pharmacokinetic Parameters of SGR-1505



| Species              | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(Vd) (L/kg) | Half-life (t½)<br>(h) | Oral<br>Bioavailability<br>(%) |
|----------------------|--------------------------|------------------------------------------|-----------------------|--------------------------------|
| Mouse                | 9.4                      | 1.2                                      | 1.6                   | 57                             |
| Rat                  | 3.8                      | 0.98                                     | 3.1                   | 77                             |
| Dog                  | 0.86                     | 2.0                                      | 31                    | 92                             |
| Cynomolgus<br>Monkey | 1.7                      | 0.68                                     | 5.0                   | 45                             |

Source: Data reported from preclinical studies.[4]

# **Experimental Protocols**

The following protocols provide a general framework for conducting in vivo efficacy studies with **SGR-1505** in mouse xenograft models.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Figure 2: General Workflow for an SGR-1505 In Vivo Efficacy Study.



# Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor activity of **SGR-1505** as a single agent or in combination in a subcutaneous ABC-DLBCL xenograft model.

#### Materials:

- Cell Line: OCI-LY10 or TMD8 (ABC-DLBCL cell lines)
- Animals: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
- Reagents: SGR-1505 powder, appropriate vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water), Matrigel (optional).
- Equipment: Calipers, analytical balance, oral gavage needles, sterile syringes.

#### Protocol:

- Tumor Cell Implantation:
  - Culture OCI-LY10 or TMD8 cells under standard conditions.
  - Harvest cells during logarithmic growth phase and assess viability (should be >90%).
  - Resuspend cells in a sterile, serum-free medium or PBS, optionally at a 1:1 ratio with Matrigel, to a final concentration of 5-10 x 10<sup>7</sup> cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5-10 x 10<sup>6</sup> cells) into the right flank of each mouse.
- Tumor Growth and Group Randomization:
  - Monitor tumor growth using calipers starting approximately 7-10 days post-implantation.
  - Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
  - Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.



#### • SGR-1505 Formulation and Dosing:

- Prepare a fresh suspension of SGR-1505 in the vehicle daily. For example, for a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (200 μL), weigh the required amount of SGR-1505 and suspend it in the vehicle by vortexing or sonication to ensure homogeneity.
- Administer SGR-1505 or vehicle control orally (p.o.) via gavage once daily (QD).
- For combination studies, administer the second agent (e.g., ibrutinib) according to its established protocol, which may be at a different time or via a different route.
- Monitoring and Endpoints:
  - Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
  - The primary endpoint is typically tumor growth inhibition (TGI) at the end of the study (e.g., Day 21 or 28). TGI is calculated as:  $%TGI = (1 (\Delta T / \Delta C)) \times 100$ , where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in mean tumor volume of the control group.
  - Euthanize mice if tumors exceed a pre-determined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.
  - At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis
     (e.g., RNA-seq to confirm NF-κB pathway modulation).[5]

## Safety and Tolerability

In preclinical studies, **SGR-1505** has been shown to be well-tolerated at efficacious doses.[4] A Phase 1 study in healthy volunteers also demonstrated a favorable safety profile.[6] Standard monitoring for in vivo studies, including body weight measurements and clinical observations for signs of distress, is recommended.

### Conclusion



**SGR-1505** is a promising MALT1 inhibitor with robust in vivo anti-tumor activity in models of B-cell malignancies. The recommended oral doses for efficacy studies in mice range from 10 to 100 mg/kg QD. These application notes and protocols provide a foundation for researchers to further investigate the therapeutic potential of **SGR-1505** in relevant preclinical cancer models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile |
   Blood | American Society of Hematology [ashpublications.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Al-Powered Accelerated Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor and Clinical Candidate Against B-Cell Malignancies [bldpharm.com]
- 5. schrodinger.com [schrodinger.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SGR-1505: Application Notes and Protocols for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#recommended-sgr-1505-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com